

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Clavariopsin B

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Compound of Interest

Compound Name: *Clavariopsin B*

Cat. No.: *B15562120*

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Introduction

Clavariopsin B is a cyclic depsipeptide antibiotic produced by the aquatic hyphomycete *Clavariopsis aquatica*.^[1] As a member of a class of compounds with demonstrated antifungal properties, **Clavariopsin B** is a molecule of significant interest for drug discovery and development.^{[1][2]} Efficient and robust purification protocols are therefore essential for obtaining high-purity material for structural elucidation, bioactivity screening, and preclinical studies. This application note provides a detailed protocol for the purification of **Clavariopsin B** from a crude fungal extract using reversed-phase high-performance liquid chromatography (RP-HPLC).

Physicochemical Properties of Clavariopsin B

A summary of the key physicochemical properties of **Clavariopsin B** and the related analogue, Clavariopsin A, is presented in Table 1. This data is crucial for the development of an effective HPLC purification strategy. Cyclic depsipeptides with a high proportion of hydrophobic amino acid residues typically exhibit poor solubility in aqueous solutions, necessitating the use of organic solvents for sample preparation.^{[3][4]} The presence of peptide bonds and potential aromatic residues in the structure of **Clavariopsin B** suggests UV absorbance in the range of 210-280 nm, which can be exploited for detection during HPLC.^[5]

Table 1: Physicochemical Data for Clavariopsins

Property	Clavariopsin B	Clavariopsin A	Data Source
Molecular Weight	1139	1153	[1][6]
Molecular Formula	Not explicitly stated	C ₅₉ H ₉₅ N ₉ O ₁₄	[7]
Compound Class	Cyclic Depsipeptide	Cyclic Depsipeptide	[1]
Solubility	Expected to be low in aqueous solutions; soluble in organic solvents such as DMSO, DMF, and acetonitrile.	Expected to be low in aqueous solutions; soluble in organic solvents such as DMSO, DMF, and acetonitrile.	[3][4]
UV Absorbance (λ _{max})	Estimated at ~220 nm (peptide bonds) and ~280 nm (if aromatic residues are present).	Estimated at ~220 nm (peptide bonds) and ~280 nm (if aromatic residues are present).	[5]

Experimental Protocol

This protocol outlines a semi-preparative RP-HPLC method for the purification of **Clavariopsin B** from a pre-fractionated fungal extract. The methodology is adapted from established procedures for the purification of similar fungal cyclic depsipeptides.

1. Sample Preparation

- Lyophilize the crude or semi-purified fungal extract containing **Clavariopsin B** to a dry powder.
- Dissolve the dried extract in a minimal volume of 100% Dimethyl Sulfoxide (DMSO).
- Perform a final dilution with the initial mobile phase (e.g., 80% Water / 20% Acetonitrile with 0.1% Trifluoroacetic Acid) to ensure compatibility with the HPLC system and to precipitate highly nonpolar impurities.

- Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulates.
- Carefully transfer the supernatant to an HPLC vial for injection.

2. HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the purification of **Clavariopsin B**.

Table 2: HPLC Parameters for **Clavariopsin B** Purification

Parameter	Recommended Setting
HPLC System	Semi-preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.
Column	C18 Reversed-Phase Column (e.g., SunFire™ Prep C18, 10 µm, 19 x 250 mm)
Mobile Phase A	Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Mobile Phase B	Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Gradient Elution	20% to 80% B over 40 minutes
Flow Rate	15 mL/min
Column Temperature	30°C
Detection Wavelength	220 nm and 280 nm
Injection Volume	500 µL - 2 mL (depending on sample concentration and column capacity)

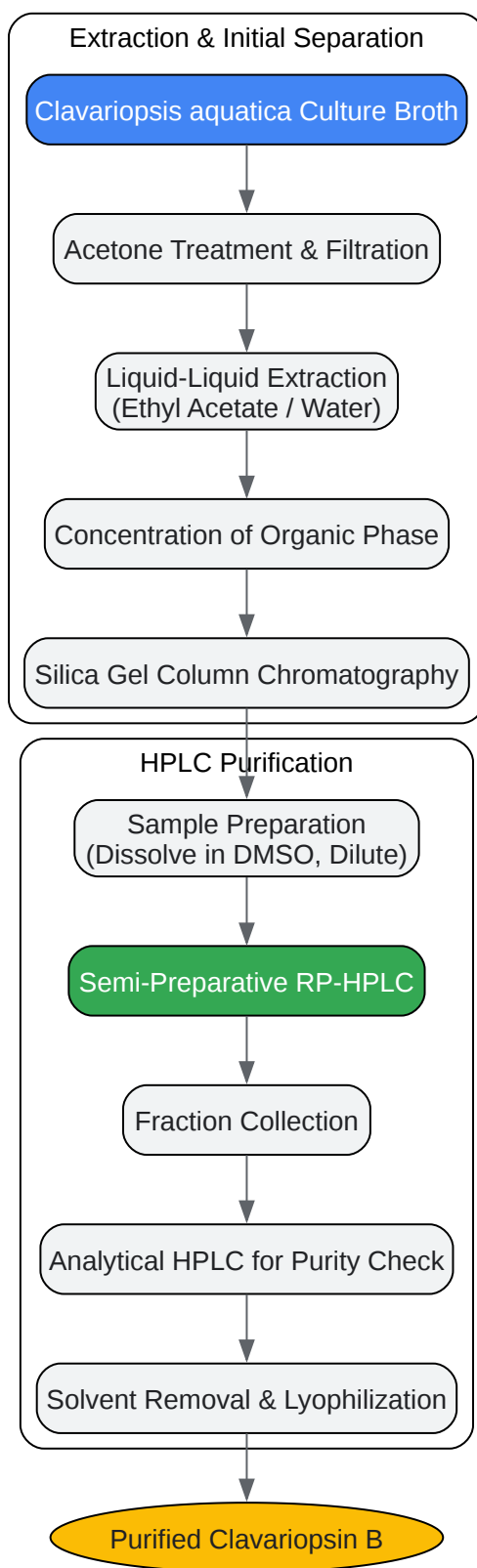
3. Fraction Collection and Post-Purification Processing

- Collect fractions corresponding to the elution peak of **Clavariopsin B** based on the UV chromatogram.
- Analyze the purity of the collected fractions using analytical RP-HPLC.

- Pool the pure fractions and remove the organic solvent (Acetonitrile) using a rotary evaporator.
- Lyophilize the remaining aqueous solution to obtain purified **Clavariopsin B** as a solid powder.

Workflow and Visualization

The overall process for the isolation and purification of **Clavariopsin B** is depicted in the following workflow diagram. This multi-step procedure ensures the removal of other fungal metabolites and impurities, yielding a highly purified final product.



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